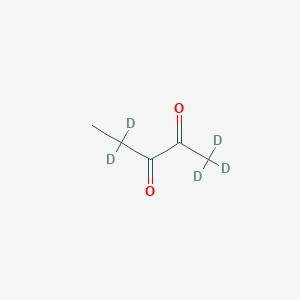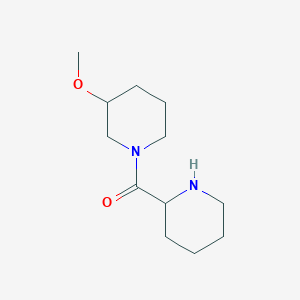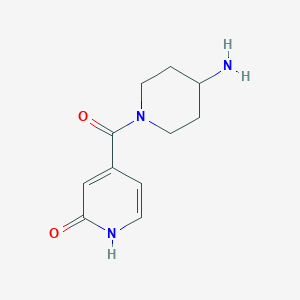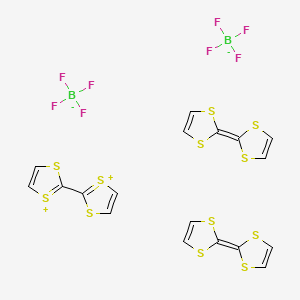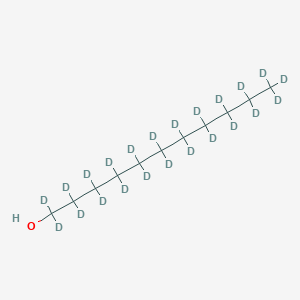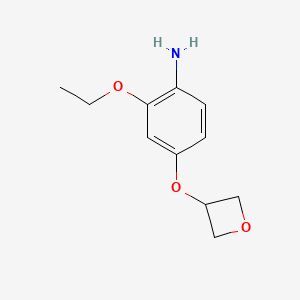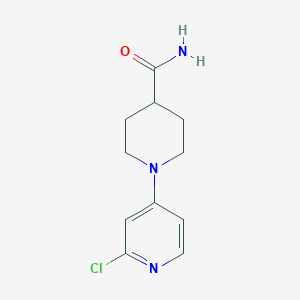
1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, has been described . The process starts from a strongly basic 1-amidinopiperidine derivative showing poor thrombin (fIIa) and factor Xa (fXa) inhibition activities .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide” is built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide . The structure allows the lipophilic substituent to attain a different range of conformations compared to the simple 4-benzylpiperidines .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are related to its role as a direct thrombin inhibitor . The compound shows excellent fIIa inhibition and weak anti-Xa activity .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H14ClN3O, and its molecular weight is 239.7 g/mol .
Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis of a related compound, highlighting the importance of structural characterization in understanding the compound's chemical properties and potential applications. The synthesis involved creating a compound with good fungicidal and antiviral activities against tobacco mosaic virus, demonstrating the potential for agricultural applications (Li et al., 2015).
Development of Pharmaceutical Agents
Research has established scalable and facile synthetic processes for compounds structurally similar to "1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide," targeting the treatment of central nervous system disorders. This illustrates the compound's relevance in developing novel therapeutic agents (Daiyan Wei et al., 2016).
Analgesic Activity
Another study explored the chemical modification of a urea-based TRPV1 antagonist to enrich the structural types of urea-based TRPV1 antagonists, highlighting the compound's potential in creating new analgesic agents. This research contributes to understanding how structural modifications can impact pharmacological profiles (Cunbin Nie et al., 2020).
Inhibition of Protein Synthesis
Research into small molecule PCSK9 mRNA translation inhibitors identified compounds related to "this compound" as potential therapeutic agents for lowering cholesterol levels. This discovery adds to the compound's significance in medicinal chemistry and drug development (Allyn T. Londregan et al., 2018).
Antimicrobial and Antiproliferative Applications
The synthesis of novel derivatives has shown significant anti-angiogenic and DNA cleavage activities, suggesting applications in cancer research and therapy. This indicates the compound's utility in designing anticancer agents by targeting angiogenesis and DNA integrity (Vinaya Kambappa et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . In addition, this compound has been identified as a hit against Mycobacterium abscessus , targeting DNA gyrase .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thus disrupting this signaling pathway .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . In the case of Mycobacterium abscessus, it shows bactericidal and antibiofilm activity .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme involved in the supercoiling of DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in DNA damage and ultimately the bactericidal effect observed in Mycobacterium abscessus .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In Mycobacterium abscessus, the compound induces DNA damage by inhibiting DNA gyrase, leading to cell death . Additionally, the compound has shown antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication in infected cells . This suggests that this compound can influence cell signaling pathways and gene expression related to viral replication and immune response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly DNA gyrase. The compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting the enzyme’s activity and causing DNA damage . This inhibition prevents the supercoiling of DNA, which is essential for DNA replication and transcription, leading to cell death in Mycobacterium abscessus . Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity against Mycobacterium abscessus over extended periods . Spontaneous resistance to the compound can emerge, which is associated with mutations in the gyrA and gyrB genes . Long-term studies have also indicated that the compound can maintain its antiviral activity against human coronaviruses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has demonstrated effective inhibition of DNA gyrase and antiviral activity without significant toxicity . At higher dosages, toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to its degradation and clearance from the body . The metabolic pathways also involve the modulation of metabolic flux and metabolite levels, which can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of the compound, influencing its efficacy and mechanism of action .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDVUUDZZYMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



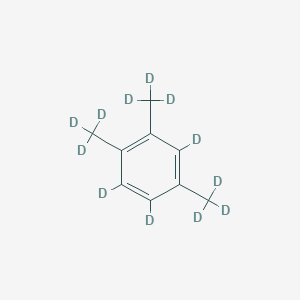
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
